molecular formula C10H12FNO3 B13545299 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13545299
M. Wt: 213.21 g/mol
InChI Key: NGHPIAIKEPPLQI-UHFFFAOYSA-N
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Description

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid typically involves multi-step organic reactionsThe amino and hydroxy groups can be introduced via nucleophilic substitution and oxidation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-chloro-2-methylphenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-bromo-2-methylphenyl)-3-hydroxypropanoic acid
  • 2-Amino-3-(4-iodo-2-methylphenyl)-3-hydroxypropanoic acid

Uniqueness

The presence of the fluorine atom in 2-Amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid imparts unique properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

2-amino-3-(4-fluoro-2-methylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C10H12FNO3/c1-5-4-6(11)2-3-7(5)9(13)8(12)10(14)15/h2-4,8-9,13H,12H2,1H3,(H,14,15)

InChI Key

NGHPIAIKEPPLQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C(=O)O)N)O

Origin of Product

United States

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